molecular formula C10H15N B067982 1-(4-Methylphenyl)propan-1-amine CAS No. 174636-87-4

1-(4-Methylphenyl)propan-1-amine

Cat. No.: B067982
CAS No.: 174636-87-4
M. Wt: 149.23 g/mol
InChI Key: FWTZOQCAVLMPJE-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methylphenyl)propan-1-amine can be synthesized through several methods. One common approach involves the reduction of 4-methylpropiophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 4-methylpropiophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: 4-methylpropiophenone, 4-methylbenzoic acid.

    Reduction: 4-methylphenylpropan-1-ol, N-substituted amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(4-Methylphenyl)propan-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic uses, including its role as a stimulant or in the treatment of certain neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)propan-1-amine involves its interaction with neurotransmitter systems in the brain. It primarily targets monoamine transporters, leading to the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This results in increased synaptic concentrations of these neurotransmitters, which can enhance mood, alertness, and cognitive function .

Comparison with Similar Compounds

    Amphetamine: Shares a similar structure but lacks the methyl group on the phenyl ring.

    Methamphetamine: Contains an additional methyl group on the nitrogen atom.

    Phenethylamine: The parent compound of the amphetamine class, lacking the alpha-methyl group.

Uniqueness: 1-(4-Methylphenyl)propan-1-amine is unique due to its specific substitution pattern, which influences its pharmacological properties and metabolic pathways. The presence of the 4-methyl group can affect its interaction with enzymes and receptors, leading to distinct biological effects compared to other related compounds .

Properties

IUPAC Name

1-(4-methylphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTZOQCAVLMPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395192
Record name 1-(4-methylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174636-87-4
Record name α-Ethyl-4-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=174636-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-methylphenyl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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